molecular formula C6H8BrN3 B2819078 3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole CAS No. 1520805-08-6

3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole

Cat. No.: B2819078
CAS No.: 1520805-08-6
M. Wt: 202.055
InChI Key: UBPUZDJKWBJXAE-UHFFFAOYSA-N
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Description

“3-bromo-4-cyclopropyl-5-methyl-4H-1,2,4-triazole” is a chemical compound with the CAS Number: 1520805-08-6 . It has a molecular weight of 202.05 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8BrN3/c1-4-8-9-6(7)10(4)5-2-3-5/h5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a density of 1.9±0.1 g/cm^3, a boiling point of 255.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 49.3±3.0 kJ/mol, and it has a flash point of 108.5±22.6 °C . The compound’s molar refractivity is 31.3±0.5 cm^3, and it has a polar surface area of 31 Å^2 .

Scientific Research Applications

Synthesis and Chemical Properties

Triazole compounds exhibit a wide range of reactivities and are valuable in synthetic organic chemistry for constructing complex molecules. A study by Barlin (1967) investigated the kinetics of reactions involving bromo-N-methyl-tetrazoles and -triazoles, demonstrating the relative reactivity of different triazole derivatives, which is crucial for designing synthetic pathways for new compounds (Barlin, 1967). Additionally, the crystal and molecular structures of triazole derivatives, including those with cyclopropyl groups, have been elucidated to understand their geometric and electronic properties better, aiding in the design of materials with specific characteristics (Boechat et al., 2010).

Antimicrobial Applications

Triazole derivatives have been extensively studied for their antimicrobial properties. Kaplancikli et al. (2008) synthesized new 1,2,4-triazole and triazolothiadiazine derivatives with potent antimicrobial activity, highlighting the potential of triazole compounds in developing new antimicrobial agents (Kaplancikli et al., 2008).

Pharmacological Properties

Beyond antimicrobial activity, triazole derivatives have been explored for various pharmacological applications. Maliszewska-Guz et al. (2005) studied the cyclization of triazole-thiosemicarbazides to produce triazole and thiadiazole derivatives, examining their effects on the central nervous system in mice, which indicates the broad potential of triazole derivatives in medicinal chemistry (Maliszewska-Guz et al., 2005).

Material Science Applications

The structural characteristics of triazole derivatives make them suitable for applications in material science. Yu et al. (2014) discussed the synthesis of dibromo-triazoles and their amino derivatives, important functional materials for various applications in medicinal chemistry and materials science (Yu et al., 2014).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-bromo-4-cyclopropyl-5-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-4-8-9-6(7)10(4)5-2-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPUZDJKWBJXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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